Cas no 2987-46-4 ((4-aminophenyl)sulfanylformonitrile)

(4-aminophenyl)sulfanylformonitrile structure
2987-46-4 structure
商品名:(4-aminophenyl)sulfanylformonitrile
CAS番号:2987-46-4
MF:C7H6N2S
メガワット:150.20094
CID:258570
PubChem ID:76336

(4-aminophenyl)sulfanylformonitrile 化学的及び物理的性質

名前と識別子

    • Thiocyanic acid,4-aminophenyl ester
    • (4-aminophenyl) thiocyanate
    • 4-amino phenyl thiocyanate
    • 2-thiocyanatoaniline
    • 4-thiocyanatobenzamine
    • 4-thiocyanatobenzenamine
    • 4-Thiocyanoaniline
    • Aniline, p-thiocyanato-
    • Anilinrhodanil
    • p-aminophenyl thiocyanate
    • p-Rhodananiline
    • p-Thiocyanatoaniline
    • p-Thiocyano-aniline
    • Rhodan
    • Rodan
    • Rodan [Czech]
    • 2987-46-4
    • NSC227955
    • CS-0220975
    • p-Aminophenylthiocyanat
    • SCHEMBL126505
    • UNII-Q83LHW6L5V
    • BRN 1365182
    • Q83LHW6L5V
    • Thiocyanic acid, 4-aminophenyl ester
    • [(4-aminophenyl)sulfanyl]formonitrile
    • HMS1409J16
    • MFCD00042820
    • AKOS000313286
    • SY333399
    • Enamine_005494
    • 4-Thiocyanatoaniline
    • NS-01155
    • (4-Aminophenyl)thiocyanate
    • 4-13-00-01303 (Beilstein Handbook Reference)
    • NSC 227955
    • AI3-24798
    • Thiocyanic acid, p-aminophenyl ester
    • 1-Amino-4-thiocyanatobenzene
    • Anilinrhodanil [German]
    • DTXSID20183985
    • NJYFRQQXXXRJHK-UHFFFAOYSA-N
    • WLN: ZR DSCN
    • E83756
    • 4-aminophenyl thiocyanate
    • SB75949
    • EN300-08037
    • NSC-227955
    • aniline, 4-thiocyanato-
    • (4-aminophenyl)sulfanylformonitrile
    • インチ: InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2
    • InChIKey: NJYFRQQXXXRJHK-UHFFFAOYSA-N
    • ほほえんだ: N#CSC1C=CC(N)=CC=1

計算された属性

  • せいみつぶんしりょう: 150.02528
  • どういたいしつりょう: 150.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 75.1A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.2162 (rough estimate)
  • ゆうかいてん: 142°C
  • ふってん: 314.5°C at 760 mmHg
  • フラッシュポイント: 144°C
  • 屈折率: 1.5500 (estimate)
  • PSA: 49.81
  • LogP: 2.42318

(4-aminophenyl)sulfanylformonitrile セキュリティ情報

  • 危険物輸送番号:UN 2811
  • 包装カテゴリ:III
  • 危険レベル:6.1(b)
  • 包装グループ:III
  • 危険レベル:6.1(b)

(4-aminophenyl)sulfanylformonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR007KQW-100mg
Thiocyanic acid,4-aminophenyl ester
2987-46-4 95%
100mg
$131.00 2025-01-23
A2B Chem LLC
AD52380-500mg
4-Aminophenyl thiocyanate
2987-46-4 95%
500mg
$255.00 2024-04-20
A2B Chem LLC
AD52380-100mg
4-Aminophenyl thiocyanate
2987-46-4 95%
100mg
$117.00 2024-04-20
A2B Chem LLC
AD52380-250mg
4-Aminophenyl thiocyanate
2987-46-4 95%
250mg
$151.00 2024-04-20
A2B Chem LLC
AD52380-50mg
4-Aminophenyl thiocyanate
2987-46-4 95%
50mg
$88.00 2024-04-20
Aaron
AR007KQW-250mg
Thiocyanic acid,4-aminophenyl ester
2987-46-4 95%
250mg
$177.00 2025-01-23
Aaron
AR007KQW-10g
Thiocyanic acid,4-aminophenyl ester
2987-46-4 95%
10g
$1794.00 2023-12-14
A2B Chem LLC
AD52380-5g
4-Aminophenyl thiocyanate
2987-46-4 95%
5g
$948.00 2024-04-20
Aaron
AR007KQW-2.5g
Thiocyanic acid,4-aminophenyl ester
2987-46-4 95%
2.5g
$831.00 2025-01-23
Aaron
AR007KQW-5g
Thiocyanic acid,4-aminophenyl ester
2987-46-4 95%
5g
$1218.00 2025-01-23

(4-aminophenyl)sulfanylformonitrile 関連文献

(4-aminophenyl)sulfanylformonitrileに関する追加情報

Introduction to (4-Aminophenyl)Sulfanylformonitrile (CAS No: 2987-46-4)

The compound (4-Aminophenyl)Sulfanylformonitrile, with the CAS registry number 2987-46-4, is a significant molecule in the field of organic chemistry and materials science. This compound, also referred to as 4-aminothiophenyl formonitrile, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfanylformonitrile group (-SCN), making it a versatile building block for further chemical transformations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-Aminophenyl)Sulfanylformonitrile through various methodologies, including nucleophilic substitution and coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more accessible for research and industrial applications. The compound's ability to undergo further functionalization has been exploited in the development of advanced materials, such as polymer additives and biomedical polymers, which are increasingly sought after in modern industries.

The structural integrity of (4-Aminophenyl)Sulfanylformonitrile is characterized by its aromatic stability and the presence of reactive functional groups, which contribute to its reactivity in various chemical reactions. The sulfanyl group (-S-) acts as a nucleophile, enabling it to participate in substitution reactions, while the cyano group (-CN) serves as an electron-withdrawing group, influencing the electronic properties of the molecule. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.

Recent studies have highlighted the potential of (4-Aminophenyl)Sulfanylformonitrile in drug discovery, particularly in the development of anti-inflammatory agents and antioxidants. Researchers have demonstrated that the compound exhibits significant biological activity due to its ability to interact with key cellular pathways involved in inflammation and oxidative stress. Furthermore, its role as a precursor in the synthesis of bioactive compounds has been extensively explored, paving the way for novel therapeutic interventions.

In terms of industrial applications, (4-Aminophenyl)Sulfanylformonitrile has found utility in the production of high-performance polymers and composites. Its ability to form stable covalent bonds with other monomers has led to its use in creating materials with enhanced mechanical strength and thermal stability. These properties are particularly advantageous in aerospace and automotive industries, where lightweight yet durable materials are highly desirable.

The synthesis of (4-Aminophenyl)Sulfanylformonitrile involves a series of well-defined steps that ensure high purity and reproducibility. One common approach involves the reaction of 4-aminophenol with thiourea under specific conditions, followed by subsequent transformations to introduce the cyano group. This multi-step synthesis process is optimized to minimize side reactions and maximize yield, making it suitable for large-scale production.

From an environmental perspective, researchers have been exploring greener synthesis routes for (4-Aminophenyl)Sulfanylformonitrile, focusing on reducing waste generation and improving energy efficiency. The use of catalytic systems and solvent-free conditions has shown promise in achieving sustainable production methods without compromising product quality.

In conclusion, (4-Aminophenyl)Sulfanylformonitrile (CAS No: 2987-46-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, continue to expand its potential in both academic research and industrial settings. As new applications emerge, this compound is poised to play an increasingly important role in shaping future innovations across various sectors.

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